molecular formula C11H17N3S B1413518 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea CAS No. 1822731-26-9

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea

Cat. No.: B1413518
CAS No.: 1822731-26-9
M. Wt: 223.34 g/mol
InChI Key: LWBJELGLWIIBRX-UHFFFAOYSA-N
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Description

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is an organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further connected to a dimethylthiourea moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea typically involves the reaction of 4-(dimethylamino)aniline with dimethylthiocarbamoyl chloride. The reaction is usually carried out in an inert atmosphere to prevent oxidation and is facilitated by the presence of a base such as triethylamine. The reaction conditions often include a temperature range of 0-5°C to control the rate of reaction and prevent side reactions.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction parameters, leading to consistent product quality. Solvent recovery and recycling are also integral parts of the industrial process to minimize waste and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

    Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines.

    Substitution: The dimethylamino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed in substitution reactions.

Major Products Formed:

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiols and amines.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its ability to interact with biological targets.

    Industry: It is used in the production of dyes and pigments, as well as in the formulation of certain pharmaceuticals.

Mechanism of Action

The mechanism of action of 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea involves its interaction with specific molecular targets. The dimethylamino group can form hydrogen bonds and electrostatic interactions with biological molecules, while the thiourea moiety can act as a nucleophile, participating in various biochemical pathways. These interactions can modulate the activity of enzymes and receptors, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

  • 1-[4-(Dimethylamino)phenyl]-3-methylthiourea
  • 1-[4-(Dimethylamino)phenyl]-1,3-dimethylurea
  • 1-[4-(Dimethylamino)phenyl]-1,3-dimethylguanidine

Comparison: 1-[4-(Dimethylamino)phenyl]-1,3-dimethylthiourea is unique due to the presence of both dimethylamino and thiourea groups, which confer distinct chemical reactivity and biological activity

Properties

IUPAC Name

1-[4-(dimethylamino)phenyl]-1,3-dimethylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3S/c1-12-11(15)14(4)10-7-5-9(6-8-10)13(2)3/h5-8H,1-4H3,(H,12,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWBJELGLWIIBRX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=S)N(C)C1=CC=C(C=C1)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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